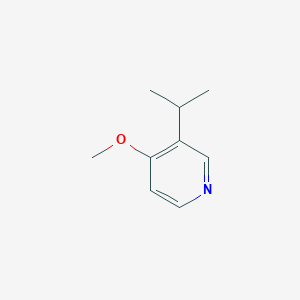

3-Isopropyl-4-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-methoxy-3-propan-2-ylpyridine |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-6-10-5-4-9(8)11-3/h4-7H,1-3H3 |

InChI Key |

HPQRMXUUINHYND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isopropyl 4 Methoxypyridine and Analogues

De Novo Pyridine (B92270) Ring Construction Approaches

The formation of the pyridine core from acyclic precursors offers a powerful strategy for introducing substitution patterns that might be challenging to achieve through functionalization of the parent heterocycle. These de novo approaches can be broadly classified into cycloaddition reactions, condensation reactions, and multicomponent strategies.

Cycloaddition Reactions in Pyridine Formation

Cycloaddition reactions provide an elegant and often stereocontrolled route to seven-membered rings, which can be precursors to pyridines. wikipedia.org While not a direct synthesis of the pyridine ring itself, these methods are relevant for creating complex cyclic systems from which pyridines can be derived.

One of the most prominent cycloaddition strategies is the [4+3] cycloaddition, which involves the reaction of a four-atom π-system (a diene) with a three-atom π-system (an allyl or oxyallyl cation) to generate a seven-membered ring. wikipedia.org The resulting cycloadducts can then be further manipulated to form the desired pyridine structure. For instance, the reaction of a furan (B31954) derivative (as the diene) with an oxyallyl cation can yield a bicyclic ether, which upon rearrangement and further functionalization could lead to a substituted pyridine.

Another relevant cycloaddition is the [3+2] cycloaddition. For example, heating dipolarophiles with 4-alkyl-3-hydroxy-2H-pyrazolo[4,3-c]isoquinolinium hydroxide (B78521) inner salts leads to a [3 + 2] cycloaddition across specific positions of the aromatic system, yielding cycloadducts in good yields. nih.gov

The Kondrat'eva synthesis offers a more direct cycloaddition approach to pyridines, involving a Diels-Alder reaction between an oxazole (B20620) (as the diene) and an alkene or alkyne, followed by aromatization. baranlab.org This method allows for the construction of highly substituted pyridines.

| Cycloaddition Type | Reactants | Product Type | Reference |

| [4+3] Cycloaddition | Diene + Allyl/Oxyallyl cation | Seven-membered ring | wikipedia.org |

| [3+2] Cycloaddition | Dipolarophile + Pyrazolo[4,3-c]isoquinolinium inner salt | Cycloadduct | nih.gov |

| Kondrat'eva Synthesis | Oxazole + Alkene/Alkyne | Substituted pyridine | baranlab.org |

Condensation Reactions and Their Variants

Condensation reactions are a cornerstone of pyridine synthesis, offering a wide range of possibilities for constructing the pyridine ring from simple, readily available starting materials. acsgcipr.org

The Bohlmann-Rahtz pyridine synthesis is a two-step process that generates substituted pyridines. wikipedia.org It begins with a condensation reaction between an enamine and an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgjk-sci.com Modifications to this method have been developed to allow for a one-pot synthesis under milder conditions, for example, by using acetic acid or an ion-exchange resin to catalyze the cyclodehydration step at lower temperatures. organic-chemistry.orgthieme-connect.com

The Guareschi-Thorpe condensation provides a route to hydroxypyridines through the reaction of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia (B1221849). drugfuture.com A more recent, advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium for the three-component condensation of alkyl cyanoacetates or cyanoacetamides with 1,3-dicarbonyls, offering an eco-friendly approach. rsc.orgrsc.orgnih.gov

The Chichibabin pyridine synthesis , first reported in 1924, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikipedia.org While this method is versatile, it often suffers from low yields. wikipedia.org A common industrial application is the synthesis of pyridine itself from formaldehyde (B43269) and acetaldehyde. wikipedia.org

| Condensation Reaction | Key Reactants | Product Type | Key Features | References |

| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine | Two-step process, can be modified to a one-pot synthesis. | wikipedia.orgjk-sci.comorganic-chemistry.orgthieme-connect.com |

| Guareschi-Thorpe | Cyanoacetic ester, Acetoacetic ester, Ammonia | Hydroxypyridine | Can be performed in an environmentally friendly aqueous medium. | drugfuture.comrsc.orgrsc.orgnih.gov |

| Chichibabin | Aldehydes/Ketones, Ammonia | Substituted Pyridine | Versatile but often gives low yields. | wikipedia.orgwikipedia.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These strategies are particularly valuable for building molecular diversity and are well-suited for the synthesis of substituted pyridines.

The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.org This reaction is known for its high atom economy and has been adapted to greener conditions using aqueous media and various catalysts. researchgate.netwikipedia.org

The Guareschi-Thorpe reaction can also be considered a multicomponent reaction, particularly in its modern variations that involve the one-pot condensation of three components. rsc.orgnih.gov Similarly, modifications of the Bohlmann-Rahtz synthesis have led to one-pot, three-component procedures. organic-chemistry.org

Recent developments in multicomponent reactions for pyridine synthesis include a metal-free, deoxygenative three-component reaction of alcohols, styrenes, and cyanopyridines. chemistryviews.org Another approach describes a four-component cyclization strategy under metal-free conditions to produce unsymmetrical 2,4-diaryl-substituted pyridines. rsc.org

| Multicomponent Reaction | Key Reactants | Product Type | Key Features | References |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium acetate | Dihydropyridine, then Pyridine | High atom economy, adaptable to green chemistry principles. | researchgate.netwikipedia.orgorganic-chemistry.org |

| Advanced Guareschi-Thorpe | Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyl, Ammonium carbonate | Hydroxypyridine | Eco-friendly, user-friendly, high yields. | rsc.orgrsc.orgnih.gov |

| Metal-free three-component | Alcohols, Styrenes, Cyanopyridines | Substituted Pyridine | Deoxygenative, radical-based, good for late-stage modification. | chemistryviews.org |

| Four-component cyclization | Not specified | Unsymmetric 2,4-diaryl-substituted Pyridine | Metal-free, good selectivity. | rsc.org |

Functionalization of Pre-formed Pyridine Rings

An alternative and often more direct approach to synthesizing 3-isopropyl-4-methoxypyridine and its analogues is the functionalization of a pre-existing pyridine ring. This strategy relies on the selective introduction of substituents at specific positions of the pyridine core.

Directed Metalation Strategies for Alkoxypyridines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing metalating group (DMG) on the ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate that can be trapped with an electrophile. clockss.org

For 4-methoxypyridine (B45360), the methoxy (B1213986) group can act as a directing group, facilitating lithiation at the C-3 position. arkat-usa.orgchemicalbook.com The use of hindered lithium bases like mesityllithium (B1247292) or lithium tetramethylpiperidide (LTMP) can be effective in achieving this regioselectivity. arkat-usa.orgresearchgate.net Once the 3-lithiated species is formed, it can react with a variety of electrophiles to introduce the desired isopropyl group or other functionalities. For instance, reaction with isopropyl bromide or a related electrophile would yield the target this compound.

Studies have shown that the lithiation of 4-methoxypyridine with mesityllithium in THF, followed by the addition of an electrophile, can provide good yields of 3-substituted products. arkat-usa.org Similarly, the lithiation of other alkoxypyridines has been explored, demonstrating the general utility of this approach for preparing a range of substituted pyridine derivatives. researchgate.netsciprofiles.com

| Pyridine Substrate | Lithiating Agent | Position of Lithiation | Subsequent Reaction | Reference |

| 4-Methoxypyridine | Mesityllithium | C-3 | Reaction with various electrophiles | arkat-usa.org |

| 2-Bromo-4-methoxypyridine | Lithium tetramethylpiperidide (LTMP) | C-3 | Reaction with DMF to form an aldehyde | arkat-usa.org |

Metal-Catalyzed C-H Functionalization

In recent years, transition metal-catalyzed C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis of complex organic molecules. rsc.org These methods avoid the need for pre-functionalized starting materials, such as halogenated or organometallic pyridines, and directly convert C-H bonds into new C-C or C-heteroatom bonds.

Palladium-catalyzed C-H functionalization has been extensively studied for the modification of pyridine derivatives. rsc.orgacs.org The use of a directing group is often necessary to achieve high regioselectivity. For instance, pyridine N-oxides can be selectively functionalized at the ortho position. The N-oxide group activates the C-H bonds at the 2- and 6-positions and can be subsequently removed. acs.orgnih.gov Palladium-catalyzed C-H arylation of pyridines with aryl triflates has also been shown to occur selectively at the C3 position. oup.com

Iridium-catalyzed C-H borylation is another powerful method for the functionalization of pyridines. nih.govresearchgate.netrsc.org This reaction introduces a boronate ester group onto the pyridine ring, which can then be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce various substituents. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors. acs.orgnih.gov For a 4-methoxypyridine, borylation would likely occur at the sterically less hindered C-2 or C-3 positions. The presence of the methoxy group would also influence the electronic properties of the ring and thus the regioselectivity. The coordination of the pyridine nitrogen to the iridium catalyst can sometimes inhibit the reaction, but this can be overcome by introducing substituents at the C-2 position. nih.govrsc.org

| Catalytic System | Reaction Type | Key Features | References |

| Palladium(II) acetate | C-H Arylation | Can be directed to the ortho or meta position depending on the directing group. | rsc.orgoup.com |

| Palladium catalyst with N-oxide | C-H Alkenylation/Arylation | N-oxide acts as a directing group for ortho-functionalization. | acs.orgnih.gov |

| Iridium catalyst with B₂pin₂ | C-H Borylation | Introduces a versatile boronate ester group; regioselectivity is often sterically controlled. | nih.govresearchgate.netrsc.orgacs.orgnih.gov |

C-H Alkylation and Alkenylation

Transition-metal catalysis has enabled the direct alkylation and alkenylation of pyridine rings. For instance, rhodium-catalyzed C-H olefination of pyridines has been reported using various directing groups. beilstein-journals.org Nickel- and Lewis acid co-catalyzed meta-alkenylation of pyridines has also been achieved, providing a route to 3-substituted derivatives. snnu.edu.cn Furthermore, photoredox catalysis offers a mild and efficient pathway for C-H alkylation. This method can be applied to unactivated C(sp³)–H bonds, allowing for the introduction of alkyl groups onto the pyridine scaffold under visible light irradiation. nih.gov A combination of an acridinium (B8443388) photoredox catalyst and pyridine N-oxides as hydrogen atom transfer (HAT) precursors has been shown to be effective for this transformation. acs.org

The direct C-H alkylation of pyridine derivatives can also be achieved through radical-mediated processes. The Minisci reaction, for example, involves the addition of alkyl radicals to a protonated heteroarene. nih.gov While this reaction traditionally shows poor regioselectivity, modern variations have improved control over the reaction site. Visible-light photoredox catalysis has been successfully employed to generate alkyl radicals from various precursors for the functionalization of (hetero)arenes. nih.gov

| Catalyst System | Reactant | Product Type | Selectivity | Reference |

| Rhodium/Directing Group | Pyridine, Olefin | Alkenylated Pyridine | Ortho | beilstein-journals.org |

| Nickel/Lewis Acid | Pyridine, Alkene | Alkenylated Pyridine | Meta | snnu.edu.cn |

| Acridinium Photoredox Catalyst/Pyridine N-oxide | Pyridine, Alkane | Alkylated Pyridine | Varies | nih.govacs.org |

| Visible Light Photoredox | (Hetero)arene, Alkyl Precursor | Alkylated (Hetero)arene | Varies | nih.gov |

C-H Arylation and Heteroarylation

Direct C-H arylation provides a streamlined approach to biaryl and heterobiaryl compounds. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with unactivated arenes has been developed, affording ortho-arylated products with high site-selectivity. acs.org Similarly, rhodium(I) catalysis enables the direct arylation of pyridines and quinolines, offering rapid access to bis(hetero)aryl products. nih.gov Iron-catalyzed direct arylation of aryl pyridines using oxygen as an oxidant has also been reported. researchgate.net

For electron-deficient pyridines, a palladium-catalyzed protocol has been established for highly selective C-H arylation at the 3- and 4-positions. nih.gov This method complements existing strategies that typically favor functionalization at the 2- and 6-positions. Furthermore, a C4-selective (hetero)arylation of pyridines has been achieved using N-aminopyridinium salts, which react with electron-rich (hetero)arenes at room temperature without the need for a catalyst or oxidant. frontiersin.orgfrontiersin.org

| Catalyst/Reagent | Pyridine Substrate | Arylating Agent | Selectivity | Reference |

| Palladium(II) Acetate/Silver(I) Carbonate | Pyridine N-oxide | Unactivated Arene | Ortho | acs.org |

| Rhodium(I) Complex | Pyridine/Quinoline | Aryl Halide | Ortho | nih.gov |

| Iron Catalyst/Oxygen | Aryl Pyridine | Arylzinc Reagent | Ortho | researchgate.net |

| Palladium(II) Acetate/Phosphine Ligand | Electron-deficient Pyridine | Aryl Halide | C3 or C4 | nih.gov |

| N-Aminopyridinium Salt | Pyridine | Electron-rich (Hetero)arene | C4 | frontiersin.orgfrontiersin.org |

C-H Borylation and Other Electrophilic Functionalizations

Iridium-catalyzed C-H borylation has become a valuable method for synthesizing aryl and heteroaryl boronates, which are versatile intermediates in cross-coupling reactions. researchgate.netrsc.org The regioselectivity of this reaction is primarily governed by steric effects, allowing for the selective borylation of less hindered positions. researchgate.net For instance, the borylation of 2-substituted pyridines occurs readily at room temperature with sterically controlled selectivity. umich.edu However, the borylation of unsubstituted pyridine can be challenging due to catalyst inhibition by the nitrogen lone pair. worktribe.com This can be overcome by using substituted pyridines or specialized catalytic systems. worktribe.com Electrophilic aromatic borylation of 2-arylpyridines with BBr₃ can also be used to synthesize pyridine-borane complexes. researchgate.netacs.org

The synthesis of pyridinylboronic acids and esters can be achieved through several methods, including metal-halogen exchange, directed ortho-metallation, palladium-catalyzed cross-coupling, and iridium- or rhodium-catalyzed C-H or C-F bond activation. arkat-usa.org

| Method | Substrate | Reagent | Product | Reference |

| Iridium-Catalyzed C-H Borylation | Pyridine | Bis(pinacolato)diboron | Pyridyl Boronate | researchgate.netrsc.org |

| Electrophilic Aromatic Borylation | 2-Arylpyridine | BBr₃ | Pyridine-Borane Complex | researchgate.netacs.org |

| Metal-Halogen Exchange | Halopyridine | Trialkylborate | Pyridinylboronic Acid/Ester | arkat-usa.org |

| Palladium-Catalyzed Cross-Coupling | Halopyridine | Tetraalkoxydiboron | Pyridinylboronic Acid/Ester | arkat-usa.org |

Nucleophilic Aromatic Substitution (SNAr) Routes to Alkoxypyridines

Nucleophilic aromatic substitution (SNAr) is a classical and effective method for introducing alkoxy groups onto a pyridine ring, particularly when the ring is substituted with electron-withdrawing groups. The reaction typically involves the displacement of a leaving group, such as a halide, by an alkoxide nucleophile. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by its electron-deficient nature.

For the synthesis of 4-alkoxypyridines, a common precursor is a 4-halopyridine. The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the nature of the leaving group, the nucleophile, and the solvent. While SNAr is a powerful tool, direct functionalization of pyridine can be challenging due to the relatively low electrophilicity of the unsubstituted ring. mdpi.com Activation of the pyridine ring, for example, by N-acylation, can facilitate nucleophilic attack. mdpi.com

Radical-Mediated Functionalization Techniques

Radical-mediated reactions offer a complementary approach to pyridine functionalization, often providing different regioselectivity compared to ionic methods. The Minisci reaction, a well-established method for the alkylation of heteroaromatics, involves the addition of a radical to a protonated pyridine ring. nih.gov Recent advancements in photoredox catalysis have expanded the scope and efficiency of radical functionalizations. sci-hub.se

Visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines has been achieved using photoredox catalysis to generate radicals from various precursors. mdpi.com Furthermore, pyridine N-oxides can serve as precursors for oxygen-centered radicals under photoredox conditions, enabling the functionalization of unactivated C-H bonds. nih.govacs.org Copper-catalyzed radical alkylations of electron-rich π-systems have also been developed, providing another avenue for C-C bond formation. beilstein-journals.org These methods often operate under mild conditions and exhibit good functional group tolerance. nih.govthieme-connect.de

Dearomatization-Rearomatization Sequences

Dearomatization-rearomatization strategies provide a powerful method for the functionalization of pyridines by temporarily disrupting the aromatic system to alter its reactivity. snnu.edu.cnresearchgate.net This approach allows for the introduction of substituents at positions that are not readily accessible through direct C-H functionalization.

One common strategy involves the dearomatization of pyridines to form dihydropyridine intermediates. nih.govresearchgate.net These intermediates, which are more electron-rich than the parent pyridine, can then react with electrophiles or radicals. researchgate.net Subsequent rearomatization restores the pyridine ring, now bearing a new substituent. For example, pyridines can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form 1,4-dipoles, which can then be trapped to form oxazino-pyridine intermediates. These intermediates behave as dienamines and can be functionalized before rearomatization. researchgate.net This strategy has been successfully applied to achieve meta-C-H functionalization of pyridines. snnu.edu.cn

Another approach involves the activation of pyridines to form pyridinium (B92312) salts, which are more susceptible to dearomative [3+2] cycloaddition reactions. rsc.orgrsc.orgrsc.org The resulting cycloadducts can then undergo rearomatization to yield functionalized pyridines. This dearomatization-rearomatization sequence has been utilized for the synthesis of poly-substituted and fused 4H-quinolizin-4-ones. rsc.orgrsc.orgrsc.org Oxidative dearomatization of pyridines through photochemical para-cycloaddition followed by in-situ oxidation provides access to dihydropyridine cis-diols and pyridine oxides. nih.gov

Regioselective Synthesis and Stereocontrol in Pyridine Assembly

The regioselective synthesis of substituted pyridines is a significant challenge due to the inherent electronic properties of the pyridine ring. chim.it However, various strategies have been developed to control the position of functionalization. Directing groups can be employed to guide transition metal catalysts to specific C-H bonds, enabling ortho-functionalization. beilstein-journals.org The electronic nature of substituents already present on the pyridine ring can also influence the regioselectivity of subsequent reactions. For example, electron-withdrawing groups can direct arylation to the C3 or C4 positions. nih.gov

Stereocontrol in pyridine synthesis is crucial for the preparation of chiral pyridine derivatives, which are important in medicinal chemistry. chim.itnih.gov Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. chim.it For instance, copper-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines has been used to construct chiral pyridines with an adjacent stereocenter. chim.it Rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to pyridinium salts has also been developed for the synthesis of enantioenriched dihydropyridines. mdpi.com

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles offer a powerful method for the construction of the pyridine ring itself, with the potential for controlling both regioselectivity and stereoselectivity through the choice of catalyst and chiral ligands. magtech.com.cn

| Method | Key Feature | Outcome | Reference |

| Directed C-H Functionalization | Use of Directing Groups | Regiocontrolled Functionalization | beilstein-journals.org |

| Asymmetric Conjugate Addition | Chiral Catalysts | Enantioenriched Chiral Pyridines | chim.it |

| Asymmetric Dearomatization | Chiral Catalysts | Enantioenriched Dihydropyridines | mdpi.com |

| [2+2+2] Cycloaddition | Transition Metal Catalysis | Regio- and Stereocontrolled Pyridine Assembly | magtech.com.cn |

Chemical Reactivity and Transformation Studies of 3 Isopropyl 4 Methoxypyridine Derivatives

Electrophilic and Nucleophilic Reactivity Patterns of the Pyridine (B92270) Nucleus

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net This deactivation is further influenced by the substituents present. In 3-isopropyl-4-methoxypyridine, the methoxy (B1213986) group at the 4-position and the isopropyl group at the 3-position are both electron-donating groups, which can influence the regioselectivity of electrophilic attack. The methoxy group, being a strong activating group, directs electrophiles to the ortho and para positions. However, in this specific molecule, the positions ortho to the methoxy group (C3 and C5) are already substituted or sterically hindered by the isopropyl group.

Conversely, the pyridine nucleus is activated towards nucleophilic attack, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. mdpi.com The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the methoxy group at the 4-position can potentially act as a leaving group in the presence of strong nucleophiles.

Table 1: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Predicted Site of Attack | Rationale |

| Electrophilic Aromatic Substitution | C-5 | The C-5 position is activated by the 4-methoxy group and is the most sterically accessible position for an incoming electrophile. |

| Nucleophilic Aromatic Substitution | C-4 | The C-4 position is activated towards nucleophilic attack by the ring nitrogen, and the methoxy group can serve as a leaving group. |

| Deprotonation (Metalation) | C-2 or C-5 | The acidity of ring protons is influenced by the substituents. The C-2 proton is activated by the adjacent nitrogen, while the C-5 proton is activated by the 4-methoxy group. |

Oxidative and Reductive Transformations of Pyridine Derivatives

Oxidative Transformations:

The nitrogen atom in the pyridine ring is susceptible to oxidation, typically by peracids, to form the corresponding N-oxide. wikipedia.org The formation of this compound N-oxide would activate the pyridine ring towards both electrophilic and nucleophilic substitution in different ways. The N-oxide functionality can be subsequently removed by reduction. The side-chain isopropyl group could also be susceptible to oxidation under vigorous conditions, although the pyridine ring's deactivating nature might offer some protection.

Reductive Transformations:

The pyridine ring can be reduced to piperidine (B6355638) under various conditions, including catalytic hydrogenation or with reducing agents like sodium in ethanol. researchgate.net The specific conditions required for the reduction of this compound would depend on the desired degree of reduction (e.g., to dihydropyridine (B1217469) or tetrahydropyridine). The presence of the methoxy group might influence the reaction conditions. For instance, catalytic reduction of 4-methoxypyridine (B45360) N-oxide with Urushibara nickel-B in methanol (B129727) results in deoxygenation. researchgate.net

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagents | Expected Product |

| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 3-Isopropyl-4-methoxypiperidine |

| Birch Reduction | Na/NH₃, EtOH | Dihydropyridine or Tetrahydropyridine derivatives |

| Deoxygenation of N-oxide | PCl₃, PPh₃ | This compound |

Functional Group Interconversions and Derivatization Strategies

The substituents on the this compound ring offer several avenues for functional group interconversions and derivatization.

O-Demethylation: The 4-methoxy group can be cleaved to yield the corresponding 4-pyridone. This transformation is often achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting pyridone exists in equilibrium with its 4-hydroxypyridine (B47283) tautomer.

Side-Chain Functionalization: The isopropyl group, while generally robust, could potentially be functionalized. For example, benzylic-type bromination could occur at the tertiary carbon of the isopropyl group under radical conditions, although this is less common for pyridine derivatives compared to benzene derivatives.

Derivatization via Nucleophilic Substitution: As mentioned, the 4-methoxy group can be displaced by various nucleophiles to introduce a range of functional groups at the 4-position. This allows for the synthesis of a variety of 4-substituted-3-isopropylpyridine derivatives.

A study on the reaction of 4-methoxypyridine derivatives with alkyl iodides showed the formation of N-methyl-4-pyridones, indicating that N-alkylation followed by O-demethylation can occur. researchgate.net

Ring-Opening and Ring-Contraction Mechanisms

While less common than substitutions, the pyridine ring can undergo ring-opening and ring-contraction reactions under specific conditions.

Ring-Opening: Pyridinium (B92312) salts are key intermediates in many ring-opening reactions. For instance, N-acylpyridinium salts, formed by the reaction of pyridine with acyl halides, can be susceptible to ring-opening by nucleophiles. A silver-promoted reaction of tertiary cyclobutanols with N-methoxypyridinium salts leads to ring-opening of the cyclobutanol (B46151) and subsequent pyridylation. nih.gov Although this example involves the opening of a different ring, it highlights the reactivity of pyridinium intermediates.

Ring-Contraction: Ring contraction of pyridine derivatives to five-membered rings is a more specialized reaction. A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine (B122466) derivatives. nih.gov Another study detailed the ring-contraction of pyridine in reaction with excited nitrogen atoms. nih.gov The applicability of these methods to a substituted pyridine like this compound would require specific investigation.

Mechanistic Investigations of Reaction Pathways and Intermediate Characterization

The mechanisms of reactions involving substituted pyridines are a subject of ongoing research.

SNAr Mechanism: The nucleophilic substitution at the 4-position of 4-methoxypyridine derivatives is expected to proceed through a standard SNAr mechanism. This involves the formation of a negatively charged Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The departure of the methoxide (B1231860) leaving group then restores the aromaticity of the ring.

Pyridinium Ion Intermediates: Many reactions of pyridines proceed through the formation of pyridinium ion intermediates. acs.org For example, in the conversion of 4-methoxypyridines to N-methyl-4-pyridones, the initial step is the N-alkylation to form a 4-methoxy-N-methylpyridinium salt. This intermediate is then demethylated by a nucleophile. researchgate.net

Radical Mechanisms: Some functionalization reactions of pyridines proceed via radical pathways. For instance, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. The reactivity of N-methoxypyridinium salts towards radicals has also been demonstrated. chemrxiv.org

Computational studies and spectroscopic techniques are often employed to characterize the intermediates and elucidate the reaction pathways in these transformations.

Computational and Theoretical Chemistry of Substituted Pyridines

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation

The unequivocal identification and structural elucidation of novel compounds heavily rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational chemistry provides powerful tools to predict these spectroscopic signatures with a high degree of accuracy, offering invaluable support in the confirmation of molecular structures. For a substituted pyridine (B92270) such as 3-Isopropyl-4-methoxypyridine, theoretical calculations, particularly those based on Density Functional Theory (DFT), can generate predicted NMR and IR spectra that serve as a reference for comparison with experimental data.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. By referencing these shielding tensors to a standard, typically tetramethylsilane (TMS), the chemical shifts can be predicted. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For complex molecules, these theoretical predictions can aid in the assignment of ambiguous signals in the experimental spectrum.

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.10 (d) | 149.5 |

| C3 | - | 135.2 |

| C4 | - | 165.8 |

| C5 | 6.85 (d) | 108.1 |

| C6 | 8.35 (s) | 151.0 |

| C7 (CH) | 3.25 (sept) | 34.2 |

| C8 (CH₃) | 1.25 (d) | 23.5 |

| C9 (OCH₃) | 3.90 (s) | 55.6 |

Note: Predicted shifts are relative to TMS. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, sept = septet).

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2970 | Strong |

| C=N stretch | 1590 | Strong |

| C=C stretch | 1575 | Strong |

| C-O-C stretch (asymmetric) | 1250 | Strong |

| C-O-C stretch (symmetric) | 1040 | Medium |

Structure-Reactivity Relationships Derived from Computational Models

Computational models are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. wikipedia.org These models are built upon the principle that the properties of a molecule are encoded in its structure. For substituted pyridines, including this compound, computational methods can be used to calculate a variety of molecular descriptors that quantify different aspects of their structure. These descriptors can then be used to build mathematical models that predict the reactivity of the compounds.

Molecular descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges, provide insights into the electron distribution and the susceptibility of the molecule to electrophilic or nucleophilic attack. ias.ac.in Steric descriptors, on the other hand, quantify the size and shape of the molecule.

By calculating these descriptors for a series of related pyridine derivatives and correlating them with experimentally determined reactivity data, a QSAR model can be developed. nih.gov This model can then be used to predict the reactivity of new, unsynthesized pyridine derivatives, thereby guiding the design of molecules with desired properties. For instance, the electronic effects of the isopropyl and methoxy (B1213986) substituents on the pyridine ring of this compound can be quantified through computational analysis, providing a deeper understanding of its reactivity profile. researchgate.net The electron-donating nature of the methoxy group and the steric bulk of the isopropyl group will influence the electron density on the pyridine ring and its accessibility, which in turn affects its reactivity in various chemical transformations.

Below is a hypothetical QSAR model for a series of substituted pyridines, illustrating the relationship between molecular descriptors and a hypothetical measure of reactivity.

Hypothetical QSAR Model for Substituted Pyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | LogP | Reactivity (k) |

| Pyridine | -6.89 | -0.54 | 0.65 | 0.12 |

| 4-Methoxypyridine (B45360) | -6.52 | -0.31 | 0.89 | 0.25 |

| 3-Isopropylpyridine | -6.78 | -0.45 | 1.85 | 0.18 |

| This compound | -6.45 | -0.25 | 2.09 | 0.35 |

| 4-Nitropyridine | -7.51 | -2.15 | -0.34 | 0.05 |

Note: The reactivity data (k) is hypothetical for illustrative purposes.

Applications As Building Blocks and Ligands in Advanced Chemical Systems

Utilization in Complex Organic Molecule Synthesis

There is currently no available scientific literature detailing the use of 3-Isopropyl-4-methoxypyridine as a building block or intermediate in the synthesis of complex organic molecules. Searches for its application in multi-step total synthesis of natural products or pharmaceutical compounds did not provide any specific examples or relevant data. While various substituted pyridines are common in organic synthesis, the specific role of the 3-isopropyl-4-methoxy substitution pattern in a synthetic pathway is not documented.

Role as Ligands in Organometallic Chemistry and Catalysis

No studies were found that describe the use of this compound as a ligand in organometallic chemistry. The coordination chemistry of this particular substituted pyridine (B92270) with various metal centers has not been reported. Consequently, there is no information on the catalytic activity or potential applications of its corresponding metal complexes in homogeneous or heterogeneous catalysis. Research on pyridine-based ligands is extensive, but data specific to this compound is absent from the available literature.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives is moving towards greener and more sustainable practices. nih.gov Traditional methods often require harsh conditions and produce significant waste, prompting the development of eco-friendly alternatives. ijarsct.co.in Key areas of future research include:

Green Chemistry Approaches: There is a strong emphasis on developing synthetic protocols that utilize environmentally friendly solvents, solvent-free conditions, and renewable resources. nih.govresearchgate.net Techniques such as microwave-assisted synthesis and the use of reusable catalysts like activated fly ash are gaining traction for their efficiency and reduced environmental impact. acs.orgbhu.ac.in

Catalytic Systems: The development of novel and more efficient catalytic systems is a major focus. ijarsct.co.in This includes the use of green catalysts and biocatalysts to improve reaction yields and selectivity while minimizing by-products. ijarsct.co.innih.gov

Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product, such as one-pot multicomponent reactions, are being actively explored. nih.govresearchgate.net These approaches offer a direct and efficient route to complex pyridine derivatives. organic-chemistry.org

| Sustainable Synthetic Strategy | Description | Advantages | References |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner products. | nih.govacs.org |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, reduced waste. | nih.govresearchgate.net |

| Green Catalysts | Employs non-toxic, reusable, and environmentally benign catalysts. | Sustainability, cost-effectiveness, reduced environmental pollution. | nih.govbhu.ac.in |

| Solvent-Free Reactions | Conducts reactions without the use of a solvent. | Reduced volatile organic compound (VOC) emissions, simplified workup. | ijarsct.co.innih.gov |

Exploration of Undiscovered Reactivity Modes and Regioselective Transformations

Researchers are continually seeking to uncover new ways to functionalize the pyridine ring with high precision, which is crucial for creating molecules with specific functions.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov Recent advancements have enabled more selective C-H functionalization at positions other than the traditionally favored C2 position, opening up new avenues for creating diverse pyridine structures. nih.gov Photocatalytic methods are emerging as a powerful tool for achieving regioselective C-H amination of pyridines, particularly those bearing electron-donating groups like methoxy (B1213986) substituents. acs.orgacs.org

Regioselectivity in Pyridyne Chemistry: The use of highly reactive pyridyne intermediates offers a promising route to polysubstituted pyridines. nih.gov Future work will focus on developing strategies to control the regioselectivity of nucleophilic additions and cycloadditions to pyridynes, thereby making them more versatile building blocks in organic synthesis. nih.govescholarship.org

Dearomatization Reactions: The stereoselective dearomatization of pyridines is an important strategy for synthesizing partially saturated derivatives like dihydropyridines and pyridones, which are common motifs in bioactive molecules. nih.gov Developing new catalytic methods to control the regioselectivity and stereoselectivity of these transformations is an active area of research. researchgate.net

Advances in Computational Prediction and Rational Design of Pyridine Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, accelerating the design of new pyridine derivatives.

Predicting Properties and Reactivity: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the geometric, electronic, and optical properties of pyridine derivatives. acs.org These calculations can predict molecular structures, orbital energies, and vibrational spectra, providing insights into a compound's reactivity and potential applications. acs.orgresearchgate.net Molecular electrostatic potential maps can identify electrophilic and nucleophilic sites, guiding the design of targeted reactions. acs.org

Rational Drug Design: In medicinal chemistry, computational approaches are used to design novel pyridine-based therapeutic agents. nih.gov By modeling the interaction between a pyridine derivative and its biological target, researchers can optimize the compound's structure to enhance its binding affinity and efficacy. mdpi.comnih.gov This rational design process helps to prioritize which molecules to synthesize, saving time and resources. mdpi.com

| Computational Method | Application in Pyridine Chemistry | Predicted Properties | References |

| Density Functional Theory (DFT) | Investigation of electronic structure and reactivity. | Geometric parameters, band gaps, vibrational frequencies, heats of formation. | acs.orgresearchgate.net |

| Molecular Docking | Prediction of binding mode between a pyridine derivative and a biological target. | Binding affinity, protein-ligand interactions. | mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Prediction of therapeutic efficacy of new compounds. | emanresearch.org |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystal structures. | Identification of hydrogen bonds and other non-covalent interactions. | mdpi.com |

Synergistic Approaches Combining Synthetic and Theoretical Chemistry

The integration of experimental synthesis with computational modeling represents a powerful strategy for advancing pyridine chemistry. This synergistic approach allows for a deeper understanding of reaction mechanisms and provides a predictive framework for designing new molecules and reactions. rsc.org

Mechanism Elucidation: Computational studies can model reaction pathways and transition states, providing insights that are often difficult to obtain through experiments alone. This understanding can then be used to optimize reaction conditions and improve yields and selectivity. rsc.org

In Silico Pre-screening: Theoretical calculations can be used to pre-screen virtual libraries of pyridine derivatives for desired properties before committing to their synthesis. mdpi.com This "in silico" approach streamlines the discovery process by focusing experimental efforts on the most promising candidates. mdpi.com

Structure-Activity Relationship Studies: Combining synthesis, biological testing, and computational modeling allows for comprehensive structure-activity relationship (SAR) studies. nih.gov By systematically modifying the pyridine structure and evaluating the effects on both its properties and biological activity, researchers can develop predictive models to guide the design of next-generation compounds. rsc.org

The future of pyridine chemistry will increasingly rely on this interplay between innovative synthetic methods, a deeper understanding of reactivity, and the predictive power of computational tools to create novel molecules that address challenges in science and society.

Q & A

Q. What are the recommended synthesis routes for 3-Isopropyl-4-methoxypyridine, and how are they optimized for yield and purity?

Synthesis typically involves substitution or coupling reactions. For example, oxidative cyclization using sodium hypochlorite (a green oxidant) in ethanol at room temperature achieved a 73% yield for a structurally related triazolopyridine derivative . Key steps include:

- Substitution : Methoxide ions replace halogens under controlled pH and temperature.

- Oxidation : Hydrogen peroxide or peracids form N-oxides, requiring inert atmospheres to avoid side reactions .

- Characterization : Confirm purity via HPLC (>98%) and structure via H/C NMR and high-resolution mass spectrometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Despite limited toxicity data, the compound should be treated as hazardous:

Q. How is this compound characterized spectroscopically?

- NMR : H NMR peaks for methoxy (-OCH) appear at ~3.8–4.0 ppm, while isopropyl groups show doublets at ~1.2–1.4 ppm.

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H] at m/z 180.11 for CHNO) .

- IR Spectroscopy : Stretching vibrations for C-O (methoxy) appear at 1250–1050 cm .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields for pyridine derivatives like this compound?

Contradictions often arise from reaction conditions:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase substitution rates vs. ethanol .

- Catalyst Loading : Palladium-based catalysts (e.g., Pd(PPh)) in coupling reactions require precise stoichiometry to avoid side products .

- By-Product Analysis : Use GC-MS or LC-MS to identify impurities (e.g., N-oxides or dimerization products) .

Q. What strategies optimize the use of this compound as a building block in multi-step syntheses?

- Functional Group Compatibility : Protect methoxy groups during halogenation using trimethylsilyl chloride .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., PdCl) and base (e.g., NaCO) .

- Scale-Up Considerations : Maintain reaction temperatures <50°C to prevent decomposition .

Q. How should researchers approach ecological risk assessments for this compound given limited ecotoxicity data?

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 3-methoxypyridine) to estimate biodegradation and bioaccumulation .

- QSAR Modeling : Predict toxicity endpoints (e.g., LC for fish) using software like EPI Suite .

- Microcosm Studies : Test soil mobility and microbial degradation in controlled lab environments .

Q. What methodological challenges arise in studying the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Optimize buffer pH (e.g., 7.4 for cytochrome P450 studies) to avoid false positives .

- Solubility Issues : Use DMSO or cyclodextrin complexes to enhance aqueous solubility for in vitro testing .

- Metabolic Stability : Assess hepatic microsomal degradation to identify labile functional groups (e.g., methoxy vs. isopropyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.